molecular formula C9H6Cl2N2O B3292977 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone CAS No. 882977-63-1

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No.: B3292977
CAS No.: 882977-63-1
M. Wt: 229.06 g/mol
InChI Key: BTTRNRCDFHANCP-UHFFFAOYSA-N
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Description

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: The benzimidazole core is then chlorinated at positions 5 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The final step involves the acylation of the chlorinated benzimidazole with ethanoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of benzimidazole: Using large reactors and optimized conditions to maximize yield.

    Controlled chlorination: Ensuring precise chlorination to avoid over-chlorination or unwanted side products.

    Efficient acylation: Using continuous flow reactors to enhance the efficiency and yield of the acylation step.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Alcohol derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone involves:

    Molecular Targets: Interacts with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: May interfere with DNA synthesis and repair mechanisms, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1H-benzo[d]imidazol-2-amine
  • 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
  • 6-Chloro-1H-benzo[d]imidazole-2-thiol

Uniqueness

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-4(14)9-12-7-2-5(10)6(11)3-8(7)13-9/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTRNRCDFHANCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695796
Record name 1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882977-63-1
Record name 1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone
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1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone
Reactant of Route 6
1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone

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